molecular formula C16H19N3O5 B2828384 ethyl 2-(aminocarbonyl)-1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-1H-imidazole-4-carboxylate CAS No. 2061037-02-1

ethyl 2-(aminocarbonyl)-1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-1H-imidazole-4-carboxylate

Cat. No.: B2828384
CAS No.: 2061037-02-1
M. Wt: 333.344
InChI Key: RGTCUJVEZYWVOD-UHFFFAOYSA-N
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Description

Ethyl 2-(aminocarbonyl)-1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-1H-imidazole-4-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(aminocarbonyl)-1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-1H-imidazole-4-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the hydroxy and methoxyphenyl groups. The final steps involve the esterification and carbamoylation reactions to introduce the ethyl ester and aminocarbonyl groups, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(aminocarbonyl)-1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The aminocarbonyl group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(aminocarbonyl)-1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-1H-imidazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2-(aminocarbonyl)-1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions.

Comparison with Similar Compounds

Ethyl 2-(aminocarbonyl)-1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-1H-imidazole-4-carboxylate can be compared with similar compounds such as:

    Ethyl 2-(aminocarbonyl)-1-[2-hydroxy-2-(4-methylphenyl)ethyl]-1H-imidazole-4-carboxylate: Similar structure but with a methyl group instead of a methoxy group.

    Ethyl 2-(aminocarbonyl)-1-[2-hydroxy-2-(4-chlorophenyl)ethyl]-1H-imidazole-4-carboxylate: Contains a chloro group instead of a methoxy group.

    Ethyl 2-(aminocarbonyl)-1-[2-hydroxy-2-(4-nitrophenyl)ethyl]-1H-imidazole-4-carboxylate: Contains a nitro group instead of a methoxy group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 2-(aminocarbonyl)-1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-1H-imidazole-4-carboxylate, also known by its CAS number 2061037-02-1, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, highlighting its chemical properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C16H19N3O5C_{16}H_{19}N_{3}O_{5}, with a molecular weight of 333.34 g/mol. Its structure includes an imidazole ring, which is characteristic of many biologically active compounds.

PropertyValue
CAS Number2061037-02-1
Molecular FormulaC16H19N3O5
Molecular Weight333.34 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Research indicates that compounds containing imidazole derivatives often exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific biological mechanisms through which this compound operates are still under investigation. However, its structural components suggest potential interactions with various biological targets.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored a series of imidazole derivatives and their anticancer activities. While specific data on this compound was not detailed, similar compounds demonstrated significant cytotoxic effects against various cancer cell lines, particularly through the inhibition of key metabolic enzymes involved in cancer proliferation .

Antimicrobial Properties

Imidazole derivatives are also recognized for their antimicrobial properties. Ethyl imidazole-4-carboxylate, a related compound, has been noted for its efficacy against tuberculosis . This suggests that this compound may possess similar antimicrobial potential, warranting further research into its spectrum of activity against bacterial pathogens.

Study on Antioxidant Activity

In a recent study focused on the synthesis and evaluation of new imidazole derivatives, compounds structurally related to this compound exhibited notable antioxidant activity. The synthesized derivatives were tested for their ability to scavenge free radicals, with some showing IC50 values comparable to established antioxidants .

Evaluation Against Cancer Cell Lines

A comparative study evaluated various imidazole derivatives for their cytotoxic effects against colon carcinoma HCT-116 cells. While specific results for this compound were not explicitly mentioned, the findings indicated that structurally similar compounds had IC50 values ranging from 6.2 μM to 43.4 μM against different cancer cell lines . This suggests that further investigation into the specific activity of the compound could yield promising results.

Properties

IUPAC Name

ethyl 2-carbamoyl-1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]imidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5/c1-3-24-16(22)12-8-19(15(18-12)14(17)21)9-13(20)10-4-6-11(23-2)7-5-10/h4-8,13,20H,3,9H2,1-2H3,(H2,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGTCUJVEZYWVOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C(=N1)C(=O)N)CC(C2=CC=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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